4,6-Dimethylindan-5-ol
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Overview
Description
4,6-Dimethylindan-5-ol is an organic compound with the molecular formula C11H14O It is a derivative of indan, characterized by the presence of two methyl groups at the 4 and 6 positions and a hydroxyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylindan-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation of 4,6-dimethylindanone followed by reduction to yield the desired alcohol. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizers.
Reduction: LiAlH4, NaBH4.
Substitution: Br2, Cl2, and other halogens in the presence of catalysts.
Major Products Formed:
Oxidation: 4,6-Dimethylindan-5-one.
Reduction: 4,6-Dimethylindane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4,6-Dimethylindan-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dimethylindan-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
4,6-Dimethylindane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4,6-Dimethylindan-5-one: The oxidized form of 4,6-Dimethylindan-5-ol, with different chemical properties and reactivity.
2,3-Dihydro-4,6-dimethyl-1H-indene: Another structural isomer with distinct chemical behavior.
Uniqueness: this compound is unique due to the presence of both methyl and hydroxyl groups, which confer specific reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
91969-56-1 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4,6-dimethyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C11H14O/c1-7-6-9-4-3-5-10(9)8(2)11(7)12/h6,12H,3-5H2,1-2H3 |
InChI Key |
XWKMVRQWLRRRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C(=C1O)C |
Origin of Product |
United States |
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